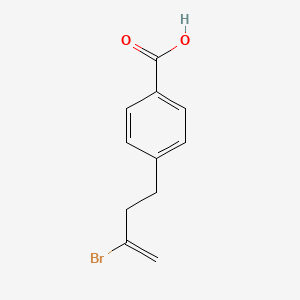

4-(3-Bromo-3-butenyl)benzoic acid

Beschreibung

4-(3-Bromo-3-butenyl)benzoic acid is a halogenated aromatic carboxylic acid characterized by a benzoic acid core substituted at the para position with a 3-bromo-3-butenyl chain. Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 255.11 g/mol. The compound features a conjugated double bond in the butenyl chain and a bromine atom at the allylic position, which enhances its reactivity in cross-coupling reactions or nucleophilic substitutions. Limited experimental data on its physical properties (e.g., melting point, solubility) are available in the provided evidence, though its structural analogs suggest moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) .

Eigenschaften

IUPAC Name |

4-(3-bromobut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPYDJMYPOYUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641270 | |

| Record name | 4-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-70-6 | |

| Record name | 4-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-3-butenyl)benzoic acid typically involves the bromination of 4-butenylbenzoic acid. One common method includes the reaction of 4-butenylbenzoic acid with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Bromo-3-butenyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The double bond in the butenyl group can be reduced to form saturated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Reactions: Products include 4-(3-hydroxy-3-butenyl)benzoic acid, 4-(3-amino-3-butenyl)benzoic acid, and 4-(3-thiol-3-butenyl)benzoic acid.

Oxidation Reactions: Products include 4-(3-bromo-3-butenoic acid)benzoic acid.

Reduction Reactions: Products include 4-(3-bromo-3-butyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-(3-Bromo-3-butenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of biochemical assays and as a probe in studying biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-3-butenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

- 3-(3-Bromo-3-butenyl)benzoic Acid (meta-substituted isomer): This positional isomer differs in the substitution pattern on the benzene ring (meta instead of para).

- 2-(3-Bromo-3-butenyl)benzoic Acid (ortho-substituted isomer): The ortho substitution introduces steric strain due to proximity between the carboxylic acid and the butenyl chain. This may reduce stability compared to the para isomer and influence solubility.

Halogenated Alkenoic Acids

- 5-Bromo-5-hexenoic Acid and 6-Chloro-6-heptenoic Acid: These aliphatic analogues lack the aromatic ring but share a halogenated alkene moiety. The absence of the benzoic acid group reduces their acidity (pKa ~4.5–5.5 for aliphatic carboxylic acids vs. ~2–3 for aromatic counterparts). These compounds are more suited for alkylation reactions rather than aromatic electrophilic substitutions .

Aromatic Halogen Derivatives

- 4-Bromo-3-chlorobenzoic Acid (CAS 25118-59-6): This compound features dual halogen substitution (Br and Cl) on the aromatic ring. The electron-withdrawing effects of halogens enhance acidity (pKa ~1.8–2.2) compared to non-halogenated benzoic acids. Its crystalline structure and stability make it a preferred intermediate in pharmaceutical synthesis, unlike 4-(3-bromo-3-butenyl)benzoic acid, which is more reactive due to the alkenyl chain .

Data Table: Key Comparative Properties

Biologische Aktivität

- Molecular Weight : 255.11 g/mol

- Density : 1.27 g/cm³

The presence of the bromine atom and the butenyl group enhances the compound's reactivity and may improve its binding affinity to biological targets, which is critical for its pharmacological properties .

Biological Activity Overview

While direct studies on the biological activity of 4-(3-Bromo-3-butenyl)benzoic acid are sparse, compounds with similar structures often exhibit significant pharmacological effects. Notably, brominated benzoic acids are known for their enhanced lipophilicity and potential interactions with various biological macromolecules .

Similar Compounds and Their Activities

A comparative analysis of structurally related compounds reveals insights into the potential activities of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromobenzoic Acid | Lacks the butenyl group | Simpler structure, primarily used in organic synthesis. |

| 2-(3-Chloro-3-butenyl)benzoic Acid | Chlorine instead of bromine | Similar reactivity but different halogen effects. |

| 2-(3-Bromo-3-butenyl)phenylacetic Acid | Contains a phenylacetic acid moiety | Variation in functional groups affecting reactivity. |

These comparisons suggest that the combination of bromine and a butenyl group in this compound may lead to distinct biological activities not found in simpler analogs .

Enzyme Inhibition

Research surrounding benzoic acid derivatives indicates that certain compounds can inhibit digestive enzymes such as α-glucosidase and lipase. For instance, studies have shown that benzoic acids with oxoprenylated chains exhibit inhibitory activity against these enzymes, suggesting that similar mechanisms could apply to this compound .

Protein Interaction Studies

In silico studies have indicated that benzoic acid derivatives may interact with key proteins involved in cellular processes. For example, compounds similar to this compound have been shown to promote the activity of proteasomal and lysosomal pathways, which are crucial for protein degradation . These findings imply that further research could explore whether this compound has similar effects.

Case Studies and Research Findings

- Inhibition of Digestive Enzymes : A study assessing various benzoic acid derivatives found that those with specific structural features could inhibit lipase with IC50 values ranging from 33.78 to 55.78 µM. Although direct data on this compound is lacking, its structural similarities suggest potential for enzyme inhibition .

- Protein Degradation Systems : Research on benzoic acid derivatives isolated from Bjerkandera adusta demonstrated their ability to enhance proteasome and autophagy-lysosome pathways in fibroblasts. The study indicated that these compounds could serve as modulators of protein homeostasis, hinting at possible therapeutic applications for similar compounds like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.